N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide
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Overview
Description
N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of pyridine-carbohydrazides. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyridine ring and a carbohydrazide group, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 3-methylcyclohexanone. The reaction is usually carried out in the presence of a catalytic amount of sulfuric acid in a refluxing ethanolic solution . The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential use in developing new drugs due to its unique chemical properties.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death . The compound’s hydrazide group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carbohydrazide: A closely related compound with similar chemical properties.
N’-phenyl pyridylcarbohydrazide: Another derivative with notable antimicrobial activity.
Uniqueness
N’-(3-methylcyclohexyl)pyridine-4-carbohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act against multidrug-resistant strains makes it particularly valuable in medical research .
Properties
CAS No. |
15885-72-0 |
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Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N'-(3-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-3-2-4-12(9-10)15-16-13(17)11-5-7-14-8-6-11/h5-8,10,12,15H,2-4,9H2,1H3,(H,16,17) |
InChI Key |
MVFSFRSWCGDGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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